Cas no 13358-17-3 (CID 138039690)
CID 138039690 Chemical and Physical Properties
Names and Identifiers
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- EN300-6474934
- N-(adamantan-1-yl)-1-carbamimidamidomethanimidamide hydrochloride
- 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride
- 13358-17-3
- CID 138039690
-
- Inchi: 1S/C12H21N5.ClH/c13-10(14)16-11(15)17-12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-9H,1-6H2,(H6,13,14,15,16,17);1H
- InChI Key: PXIAWYYITZRTJM-UHFFFAOYSA-N
- SMILES: Cl.N(=C(/N=C(\N)/N)\N)\C12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 271.1563734g/mol
- Monoisotopic Mass: 271.1563734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 339
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 103Ų
CID 138039690 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6474934-0.05g |
N-(adamantan-1-yl)-1-carbamimidamidomethanimidamide hydrochloride |
13358-17-3 | 95% | 0.05g |
$188.0 | 2023-05-29 | |
| Enamine | EN300-6474934-0.1g |
N-(adamantan-1-yl)-1-carbamimidamidomethanimidamide hydrochloride |
13358-17-3 | 95% | 0.1g |
$282.0 | 2023-05-29 | |
| Enamine | EN300-6474934-0.25g |
N-(adamantan-1-yl)-1-carbamimidamidomethanimidamide hydrochloride |
13358-17-3 | 95% | 0.25g |
$403.0 | 2023-05-29 | |
| Enamine | EN300-6474934-0.5g |
N-(adamantan-1-yl)-1-carbamimidamidomethanimidamide hydrochloride |
13358-17-3 | 95% | 0.5g |
$636.0 | 2023-05-29 | |
| Enamine | EN300-6474934-1.0g |
N-(adamantan-1-yl)-1-carbamimidamidomethanimidamide hydrochloride |
13358-17-3 | 95% | 1g |
$813.0 | 2023-05-29 | |
| Enamine | EN300-6474934-2.5g |
N-(adamantan-1-yl)-1-carbamimidamidomethanimidamide hydrochloride |
13358-17-3 | 95% | 2.5g |
$1594.0 | 2023-05-29 | |
| Enamine | EN300-6474934-5.0g |
N-(adamantan-1-yl)-1-carbamimidamidomethanimidamide hydrochloride |
13358-17-3 | 95% | 5g |
$2360.0 | 2023-05-29 | |
| Enamine | EN300-6474934-10.0g |
N-(adamantan-1-yl)-1-carbamimidamidomethanimidamide hydrochloride |
13358-17-3 | 95% | 10g |
$3500.0 | 2023-05-29 | |
| 1PlusChem | 1P028M14-50mg |
N-(adamantan-1-yl)-1-carbamimidamidomethanimidamidehydrochloride |
13358-17-3 | 95% | 50mg |
$286.00 | 2023-12-22 | |
| 1PlusChem | 1P028M14-100mg |
N-(adamantan-1-yl)-1-carbamimidamidomethanimidamidehydrochloride |
13358-17-3 | 95% | 100mg |
$399.00 | 2023-12-22 |
CID 138039690 Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on CID 138039690
Professional Introduction to Compound with CAS No. 13358-17-3 and Product Name CID 138039690
Compound with the CAS number 13358-17-3 and the product name CID 138039690 represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular framework of this compound, characterized by its specific functional groups and stereochemistry, positions it as a promising candidate for further exploration in drug discovery and development.
The structural elucidation of CAS No. 13358-17-3 has been a subject of extensive research, with recent studies highlighting its role as a key intermediate in the synthesis of biologically active molecules. The compound's ability to undergo selective functionalization under mild conditions makes it an attractive scaffold for chemists seeking to develop novel therapeutic agents. This characteristic has been particularly exploited in the design of small-molecule inhibitors targeting various disease pathways.
In the realm of medicinal chemistry, CID 138039690 has been investigated for its potential pharmacological effects. Preliminary in vitro studies have demonstrated that this compound exhibits notable activity against certain enzymes and receptors, suggesting its utility in addressing specific therapeutic challenges. The compound's interaction with biological targets is governed by its intricate molecular architecture, which includes both hydrophobic and hydrophilic regions, enabling precise binding to biological macromolecules.
Recent advancements in computational chemistry have further enhanced the understanding of CAS No. 13358-17-3 and CID 138039690. Molecular modeling techniques have been employed to predict the binding affinity and specificity of these compounds towards their intended targets. These simulations have provided valuable insights into the optimization of their pharmacokinetic properties, including solubility, bioavailability, and metabolic stability.
The synthesis of CID 138039690 involves a series of well-defined chemical transformations that highlight the ingenuity of modern synthetic methodologies. The use of transition metal-catalyzed reactions has enabled the construction of complex molecular motifs with high efficiency and selectivity. Such methodologies are crucial for producing compounds that mimic natural products or exhibit novel biological activities.
One of the most compelling aspects of CAS No. 13358-17-3 is its versatility as a building block for more complex derivatives. Researchers have leveraged its structural features to develop libraries of analogs, each tailored to enhance specific pharmacological profiles. This approach has been instrumental in identifying lead compounds for further preclinical evaluation.
The pharmacological evaluation of CID 138039690 has revealed intriguing properties that warrant further investigation. In particular, its ability to modulate signaling pathways associated with inflammation and oxidative stress has drawn interest from researchers focused on chronic diseases such as cardiovascular disorders and neurodegenerative conditions. These findings underscore the compound's potential as a therapeutic agent.
As our understanding of disease mechanisms continues to evolve, so too does our appreciation for the role of specialized compounds like CAS No. 13358-17-3 and CID 138039690. The integration of cutting-edge technologies, such as high-throughput screening and artificial intelligence-driven drug design, is accelerating the pace at which new therapeutic candidates are identified. These tools are being used to analyze vast datasets and identify promising molecules that could address unmet medical needs.
The future prospects for CID 138039690 are bright, with ongoing research aimed at refining its chemical properties and expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these laboratory findings into clinical reality. By leveraging interdisciplinary approaches, scientists can harness the full potential of this compound and related derivatives.
In conclusion, CAS No. 13358-17-3 and CID 138039690 represent significant contributions to the field of pharmaceutical chemistry. Their unique structural features, combined with their promising biological activities, make them valuable assets in the quest for novel therapeutics. As research progresses, these compounds are expected to play an increasingly important role in addressing some of humanity's most pressing health challenges.
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